molecular formula C14H9NO2 B13404346 5H-benzo[d][1]benzazepine-10,11-dione

5H-benzo[d][1]benzazepine-10,11-dione

Cat. No.: B13404346
M. Wt: 223.23 g/mol
InChI Key: CDYOIANZGVEHHL-UHFFFAOYSA-N
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Description

5H-benzod

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-benzodbenzazepine-10,11-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of an ethynylaniline: This is achieved through a Sonogashira coupling reaction.

    Pseudo-intramolecular hydrohalogenation: This step involves the addition of a halogen to the ethynylaniline.

    Construction of the dibenzazepine ring: This is done using a Buchwald–Hartwig coupling reaction.

    Arylation at the 10-position: This final step is carried out using a Suzuki–Miyaura coupling reaction.

Industrial Production Methods

Industrial production methods for 5H-benzodbenzazepine-10,11-dione are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5H-benzodbenzazepine-10,11-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted dibenzazepine derivatives depending on the reagents used.

Scientific Research Applications

5H-benzodbenzazepine-10,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-benzodbenzazepine-10,11-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-benzodbenzazepine-10,11-dione is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

5H-benzo[d][1]benzazepine-10,11-dione

InChI

InChI=1S/C14H9NO2/c16-12-6-5-9-7-8-15-11-4-2-1-3-10(11)13(9)14(12)17/h1-8,15H

InChI Key

CDYOIANZGVEHHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=O)C3=O)C=CN2

Origin of Product

United States

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